(Chloromethoxy)trimethylsilane (Chloromethoxy)trimethylsilane
Brand Name: Vulcanchem
CAS No.: 23586-77-8
VCID: VC15736959
InChI: InChI=1S/C4H11ClOSi/c1-7(2,3)6-4-5/h4H2,1-3H3
SMILES:
Molecular Formula: C4H11ClOSi
Molecular Weight: 138.67 g/mol

(Chloromethoxy)trimethylsilane

CAS No.: 23586-77-8

Cat. No.: VC15736959

Molecular Formula: C4H11ClOSi

Molecular Weight: 138.67 g/mol

* For research use only. Not for human or veterinary use.

(Chloromethoxy)trimethylsilane - 23586-77-8

Specification

CAS No. 23586-77-8
Molecular Formula C4H11ClOSi
Molecular Weight 138.67 g/mol
IUPAC Name chloromethoxy(trimethyl)silane
Standard InChI InChI=1S/C4H11ClOSi/c1-7(2,3)6-4-5/h4H2,1-3H3
Standard InChI Key AGQQMHKCHBWIAX-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)OCCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

(Chloromethoxy)trimethylsilane consists of a silicon atom bonded to three methyl groups, a chloromethoxy group (-OCH2Cl), and a fourth methyl group. Its molecular formula is C4H11ClOSi, with a molar mass of 150.67 g/mol . The compound is structurally distinct from (chloromethyl)trimethylsilane (CAS 2344-80-1), which lacks the oxygen atom in the functional group. This distinction significantly alters its chemical behavior, particularly in hydrolysis and oxidation reactions .

Synthesis and Industrial Production

Synthetic Routes

(Chloromethoxy)trimethylsilane is synthesized via the reaction of trimethylchlorosilane with methanol in the presence of a base, such as pyridine, to scavenge HCl byproducts:
(CH3)3SiCl+CH3OHbase(CH3)3SiOCH2Cl+HCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{CH}_3\text{OH} \xrightarrow{\text{base}} \text{(CH}_3\text{)}_3\text{SiOCH}_2\text{Cl} + \text{HCl}
This method ensures high yields under anhydrous conditions . Alternative pathways involve the chlorination of methoxytrimethylsilane using reagents like thionyl chloride (SOCl₂) .

Industrial-Scale Manufacturing

Industrial production emphasizes strict moisture control due to the compound’s susceptibility to hydrolysis. Processes are conducted in sealed reactors under inert atmospheres (e.g., nitrogen or argon) to prevent side reactions .

Physical and Chemical Properties

Physical Properties

PropertyValueSource
Boiling Point96–98°C (estimated)
Density0.886 g/cm³ at 20°C
Refractive Index1.418 (20°C)
Vapor Pressure50.6 mmHg at 25°C (estimated)
Solubility in Water0.4 g/L at 20°C

Reactivity and Stability

The compound exhibits moderate stability under anhydrous conditions but hydrolyzes readily in the presence of moisture, yielding hydrochloric acid and methoxytrimethylsilanol:
(CH3)3SiOCH2Cl+H2O(CH3)3SiOH+HCl+CH3OCH2OH\text{(CH}_3\text{)}_3\text{SiOCH}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_3\text{SiOH} + \text{HCl} + \text{CH}_3\text{OCH}_2\text{OH}
This reactivity necessitates storage in moisture-free environments .

Applications in Chemical Synthesis

Protective Group in Organic Chemistry

The trimethylsilyl group acts as a temporary protective moiety for hydroxyl (-OH) and amine (-NH₂) functionalities during multi-step syntheses. For example, it is employed in the protection of sugars and nucleosides .

Intermediate in Organosilicon Chemistry

(Chloromethoxy)trimethylsilane serves as a precursor for synthesizing functionalized silanes, such as alkoxysilanes used in crosslinking agents for silicones .

Hazard CategoryGHS CodeStatement
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Precautionary Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats .

  • Ventilation: Use in fume hoods or well-ventilated areas to avoid vapor accumulation .

  • First Aid:

    • Skin Contact: Wash with soap and water; remove contaminated clothing .

    • Eye Exposure: Rinse with water for 15 minutes; seek medical attention .

Regulatory and Environmental Considerations

Regulatory Compliance

  • TSCA Listing: Compliant with U.S. Toxic Substances Control Act inventory requirements .

  • DOT Classification: Classified as a flammable liquid (UN 1993, Packing Group II) .

Comparative Analysis with Related Compounds

(Chloromethoxy)trimethylsilane vs. (Chloromethyl)trimethylsilane

Property(Chloromethoxy)trimethylsilane(Chloromethyl)trimethylsilane
CAS Number23586-77-82344-80-1
Functional Group-OCH2Cl-CH2Cl
Boiling Point96–98°C96°C
Hydrolysis RateModerateRapid

Future Research Directions

Further studies are needed to:

  • Optimize synthetic protocols for higher yields and reduced byproducts.

  • Explore catalytic applications in asymmetric synthesis.

  • Assess long-term environmental impacts of silicone degradation products.

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